1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine
Description
1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine is a complex organic compound characterized by its unique structure, which includes two isoquinoline moieties connected by a hydrazine linkage
Properties
IUPAC Name |
1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4/c1-15-9-19-13-25(5,6)27-23(21(19)11-17(15)3)29-30-24-22-12-18(4)16(2)10-20(22)14-26(7,8)28-24/h9-12H,13-14H2,1-8H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPNCHGTNHRMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)NNC3=NC(CC4=C3C=C(C(=C4)C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine typically involves the reaction of 3,3,6,7-tetramethyl-4H-isoquinoline with hydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to enhance the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as platinum on carbon (Pt/C) can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms in the hydrazine linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce hydrazine derivatives with altered functional groups.
Scientific Research Applications
1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic electronic devices.
Mechanism of Action
The mechanism of action of 1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its interaction with certain enzymes may inhibit their activity, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,2′-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Used as a UV filter in sunscreens and photo-luminescent dyes.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in borylation reactions and as a reagent in organic synthesis.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of polymers and as a stabilizer in various applications.
Uniqueness
1,2-bis(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)hydrazine is unique due to its specific structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
